

1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone

molecular weight and formula

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Compound of Interest

Compound Name: 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone

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An In-Depth Technical Guide to **1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone** for Researchers and Drug Development Professionals

Introduction

1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone, also widely known by its synonym Acetovanillone Benzyl Ether, is an aromatic ketone of significant interest in the fields of organic synthesis and pharmaceutical sciences. Its molecular architecture, featuring a protected catechol system, makes it a valuable and versatile intermediate for the synthesis of more complex molecules. This compound serves as a critical building block in the development of novel chemical entities and is also utilized as a pharmaceutical reference standard for quality control and analytical method development.[1][2][3]

This guide provides a comprehensive overview of **1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone**, detailing its chemical and physical properties, a validated synthesis protocol with mechanistic insights, analytical characterization methods, and its applications in research and drug development.

Molecular and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in chemical reactions and biological systems. **1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone** is a stable, crystalline solid under standard conditions.[4]

Key Identifiers and Properties

A summary of the essential molecular and physical data is presented below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₁₆ O ₃	[5]
Molecular Weight	256.30 g/mol	[5]
CAS Number	1835-11-6	[5]
IUPAC Name	1-(4-(benzyloxy)-3-methoxyphenyl)ethanone	N/A
Appearance	White to off-white crystalline powder / Pale Yellow Solid	[4][6]
Melting Point	86-89 °C	[7]
Boiling Point	396.5±27.0 °C at 760 mmHg	[7]
Solubility	Soluble in organic solvents like ethanol and acetone	[4]
Synonyms	Acetovanillone Benzyl Ether, 4'-Benzyloxy-3'-methoxyacetophenone, 1-[3-Methoxy-4-(phenylmethoxy)phenyl]ethanone	[7][8]

Molecular Structure

The structure comprises an acetophenone core functionalized with a methoxy group and a benzyloxy group, the latter serving as a protecting group for the phenolic hydroxyl.

Caption: Molecular structure of **1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone**.

Synthesis and Mechanistic Pathway

The most common and efficient synthesis of **1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone** is achieved through the Williamson ether synthesis. This method involves the O-alkylation of the phenolic hydroxyl group of acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) with benzyl bromide.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

- **Deprotonation:** A base, typically a carbonate like potassium carbonate (K_2CO_3), deprotonates the acidic phenolic hydroxyl group of acetovanillone to form a more nucleophilic phenoxide ion.
- **Nucleophilic Attack:** The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl bromide.
- **Displacement:** The attack displaces the bromide ion, which serves as the leaving group, resulting in the formation of the desired ether linkage.

This selective protection of the 4-hydroxyl group is foundational for subsequent chemical modifications at other positions of the molecule.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for benzyl ether synthesis.^[9]

Materials:

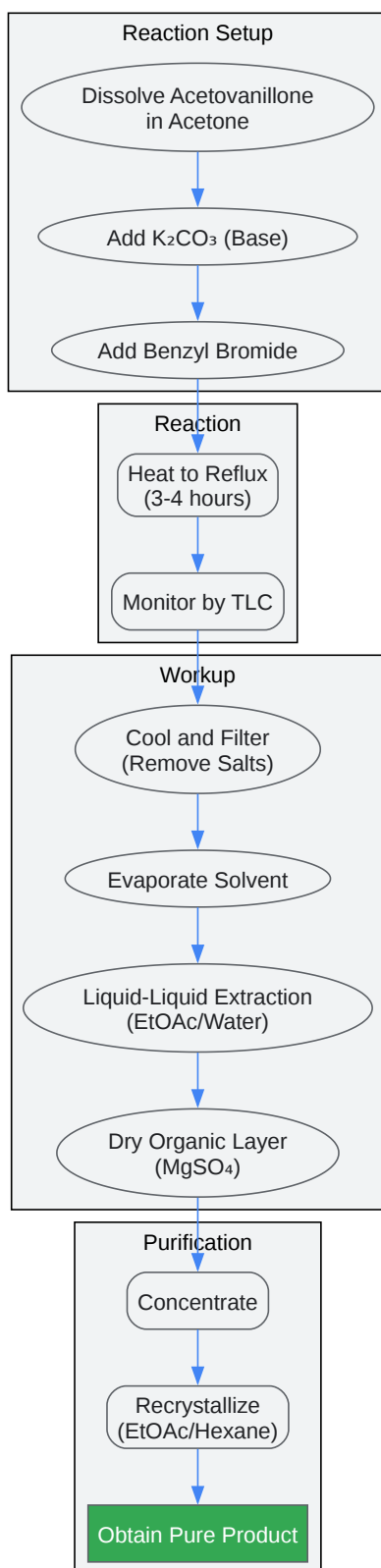
- Acetovanillone (1.0 eq)
- Benzyl bromide (1.1 eq)
- Potassium carbonate (K_2CO_3), anhydrous (2.0 eq)
- Acetone, anhydrous
- Deionized water

- Ethyl acetate
- Hexane
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO_4), anhydrous

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetovanillone and anhydrous acetone. Stir until the solid is fully dissolved.
- Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.
- Add benzyl bromide dropwise to the stirring suspension at room temperature.
- Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.
- Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.
- Perform a liquid-liquid extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water (2x) and brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting solid by recrystallization from an ethyl acetate/hexane solvent system to yield **1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone** as a crystalline solid.^[7]

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis and purification of the target compound.

Analytical Characterization

Verification of the identity and purity of the synthesized compound is critical. Standard spectroscopic methods are employed for this purpose. While specific analytical data can vary slightly by instrument and conditions, representative data is well-documented.^[10]

- ¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the presence of all expected protons. Key signals include singlets for the acetyl methyl protons (~2.5 ppm) and methoxy protons (~3.8 ppm), a characteristic singlet for the benzylic methylene protons (~5.2 ppm), and a series of multiplets in the aromatic region (~6.9-7.6 ppm) corresponding to the two different phenyl rings.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon atoms in the molecule, including the carbonyl carbon of the ketone (~196 ppm), the benzylic carbon (~70 ppm), the methoxy carbon (~56 ppm), and the acetyl methyl carbon (~26 ppm).
- FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify key functional groups. A strong absorption band around 1670-1680 cm⁻¹ is indicative of the conjugated ketone (C=O) stretching vibration.
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 256.3 or 257.3, respectively.

Applications in Research and Drug Development

The utility of **1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone** is primarily centered on its role as a synthetic intermediate and a reference standard.

- Intermediate in Multi-Step Synthesis: The benzyl ether serves as a stable protecting group for the phenolic hydroxyl, allowing for selective reactions elsewhere on the molecule. This is crucial in the synthesis of pharmaceuticals and biologically active compounds where a free phenol might interfere with subsequent reaction steps. It is a precursor for compounds investigated for antileishmanial and antibacterial activities.^[10] It has also been used as an intermediate in the preparation of epinephrine metabolites.^[6]

- **Pharmaceutical Reference Standard:** Due to its high purity and well-characterized nature, it is used as a reference standard in quality control (QC) laboratories.[1][3] Its applications include analytical method development and validation (e.g., for HPLC, LC-MS), stability testing, and impurity profiling for active pharmaceutical ingredients (APIs).[1][2]

Safety and Handling

While the compound has low toxicity, standard laboratory safety practices are required.[7]

- **Personal Protective Equipment (PPE):** Always wear safety goggles, gloves, and a lab coat when handling the compound.[2]
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[7] Prevent contact with skin and eyes.[2][7]
- **Storage:** Store in a cool, dry place in a tightly sealed container.[3]

Conclusion

1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone is a compound of significant practical importance in synthetic chemistry and pharmaceutical development. Its well-defined properties, straightforward synthesis, and role as a protected precursor make it an invaluable tool for researchers. This guide has provided the core technical information necessary for its effective synthesis, characterization, and application in a scientific setting.

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